Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate” is a chemical compound with the molecular formula C9H8BrN3O2 . It is a light yellow to yellow powder or crystal .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyridine derivatives, such as “Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate”, often involves the oxidative cyclization of N-(2-pyridyl)amidines . Various oxidizers can be used for this purpose, including NaOCl, Pb(OAc)4, MnO2, PIFA (PhI(OCOCF3)2), and I2/KI .Molecular Structure Analysis
The molecular structure of “Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate” can be represented by the SMILES string "Nc1nc2c(Br)cccn2n1" . This indicates that the compound contains a bromine atom attached to a pyridine ring, which is further connected to a triazole ring .Physical And Chemical Properties Analysis
“Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate” is a solid at room temperature . It has a molecular weight of 270.09 .Scientific Research Applications
Synthesis Methodology
1,2,4-triazolo[1,5-a]pyridines can be synthesized using a catalyst-free, additive-free, and eco-friendly method under microwave conditions . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time . The methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields .
Medicinal and Pharmaceutical Applications
1,2,4-triazolo[1,5-a]pyridine, with a bridge-headed nitrogen atom, is usually found in medicinal and biologically active compounds . It exhibits numerous activities, including acting as RORγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These compounds are utilized in the treatment of cardiovascular disorders , type 2 diabetes , and hyperproliferative disorders .
Material Science Applications
These types of compounds have various applications in the material sciences fields as well .
Antimicrobial Applications
Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial , antifungal , anticancer , antioxidant , antiviral , anti-inflammatory , analgesic , antiepileptic , antihypertensive , antidepressant , antidiabetic , antianxiety and antitubercular .
Commercially Available Drugs
The commercially available triazole-containing drugs are fluconazole , voriconazole (antifungal), trazodone , nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic) and so on .
Antimicrobial Potential of Substituted 1,2,4-Triazole Analogues
Along with the therapeutic importance of triazole derivatives as confirmed in the literature, it was decided to synthesize and study their antimicrobial , antioxidant and antiviral potential of substituted 1,2,4-triazole analogues .
Safety and Hazards
properties
IUPAC Name |
ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-9(14)7-3-6(10)4-13-8(7)11-5-12-13/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNVFGHMUTYTMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN2C1=NC=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.